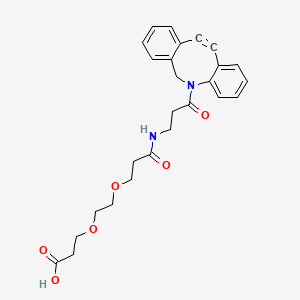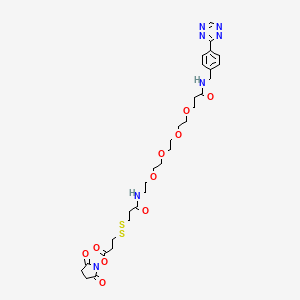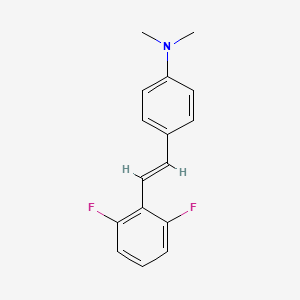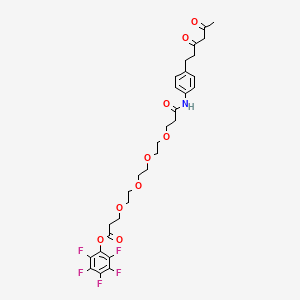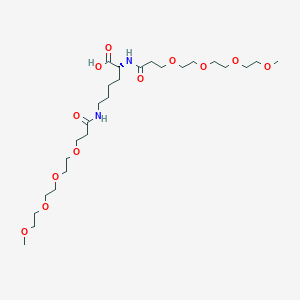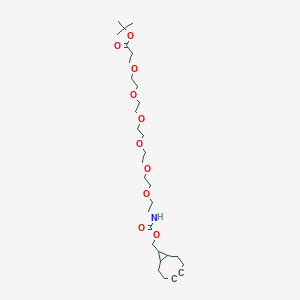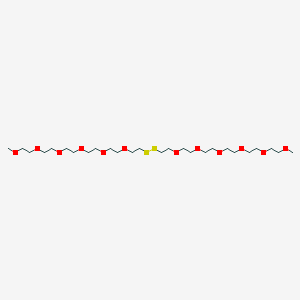
Propargyl-PEG11-methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propargyl-PEG11-methane is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (PROteolysis TArgeting Chimeras) linker. It is widely used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. The compound is characterized by its long PEG chain and a terminal propargyl group, making it highly versatile for various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: Propargyl-PEG11-methane is typically synthesized through a series of chemical reactions involving the coupling of a propargyl group with a PEG chainThe reaction conditions usually include a copper catalyst, a base, and an appropriate solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as column chromatography or recrystallization .
化学反応の分析
Types of Reactions: Propargyl-PEG11-methane undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The propargyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) are used under basic conditions
Major Products:
科学的研究の応用
Propargyl-PEG11-methane has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are employed to study protein degradation pathways.
Biology: The compound is used in cell biology to selectively degrade target proteins, aiding in the study of protein function and cellular processes.
Medicine: PROTACs synthesized using this compound are being investigated as potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of advanced materials and drug delivery systems .
作用機序
Propargyl-PEG11-methane functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to a target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The propargyl group facilitates the attachment of the linker to the target protein, while the PEG chain provides flexibility and solubility .
類似化合物との比較
- Propargyl-PEG12-methane
- Propargyl-PEG7-methane
- Propargyl-PEG4-methane
Comparison: Propargyl-PEG11-methane is unique due to its longer PEG chain, which provides greater solubility and flexibility compared to shorter PEG linkers. This makes it particularly useful in applications requiring high solubility and extended reach within biological systems. Additionally, the propargyl group allows for efficient “click chemistry” reactions, making it a versatile tool in chemical synthesis .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O12/c1-3-4-28-7-8-30-11-12-32-15-16-34-19-20-36-23-24-38-26-25-37-22-21-35-18-17-33-14-13-31-10-9-29-6-5-27-2/h1H,4-26H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWWWOYVKPSCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
